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Compound of Interest

Compound Name: Oxyplicacetin

CAS No.: 100108-92-7

Cat. No.: B022837

Get Quote

Executive Summary & Structural Classification
The Amicetin group comprises disaccharide-pyrimidine nucleoside antibiotics that function as

potent inhibitors of the ribosomal peptidyl transferase center (PTC). Unlike the related

"universal" inhibitor Blasticidin S, Amicetin exhibits a distinct prokaryotic selectivity, making it a

valuable scaffold for developing anti-tubercular agents with reduced mammalian toxicity.

Structural Divergence
The core scaffold consists of a cytosine nucleoside linked to a disaccharide (amosamine +

amicetose) and a peptide "tail" (p-aminobenzoic acid + amino acid). Variations in this tail dictate

potency and selectivity.
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Compound Structural Key Feature
Primary Difference from
Amicetin

Amicetin

Full scaffold: Cytosine-

Disaccharide + PABA +

-methylserine

Reference Standard

Plicacetin Lacks the terminal amino acid
Missing

-methylserine moiety

Bamicetin
Modified glycosidic/amine

linkage

Analog with altered

solubility/potency profile

Streptcytosine A Simplified core
Highly potent against M. avium

complex

Mechanistic Comparison: Ribosomal Binding
The "Bacterial Pocket" Hypothesis
While both Amicetin and Blasticidin S bind to the P-site of the 23S rRNA, their occupancy

differs crucially at the "tail" region.

Blasticidin S: Binds compactly, inhibiting both prokaryotic and eukaryotic ribosomes (high

toxicity).[2]

Amicetin: The PABA +

-methylserine tail extends into a specific pocket bordered by bacterial ribosomal proteins
uL16 and bL27. This pocket is sterically occluded in eukaryotic ribosomes (by protein eL10),
preventing high-affinity binding and conferring selectivity.

Visualization: Mechanism of Action
The following diagram illustrates the competitive inhibition at the Peptidyl Transferase Center

(PTC) and the steric clash that provides selectivity.
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Caption: Comparative binding modes showing Amicetin's selective engagement with bacterial-

specific ribosomal proteins uL16/bL27, contrasting with Blasticidin S's universal binding.

Quantitative Activity Profile
The following data consolidates experimental values from in vitro translation assays and whole-

cell MIC determinations.

Table 1: Translational Inhibition ( ) & Selectivity
Data synthesized from comparative studies on E. coli S30 extracts vs. Rabbit Reticulocyte

Lysate (RRL).
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Compound

E. coli
Translation

(

M)

Eukaryotic
(RRL)

(

M)

Selectivity
Index (SI)

Interpretation

Amicetin 0.21 20.3 ~98
Highly Selective

(Bacteriostatic)

Blasticidin S 0.002 0.007 ~3.5
Non-selective

(Cytotoxic)

Plicacetin > 1.0* N/D Low

Reduced

potency due to

loss of tail

interaction

*Note: Plicacetin shows significantly reduced ribosomal affinity compared to Amicetin,

confirming the critical role of the terminal

-methylserine.

Table 2: Antimicrobial Spectrum (MIC in g/mL)
Focus on Mycobacterial species.

Strain Amicetin Plicacetin Bamicetin
Streptcytosine
A

M. tuberculosis 25 Active N/D N/D

M. avium N/D 1.56 4.0 - 16 0.024

M. smegmatis 16 6.25 N/D N/D

E. coli >100 >100 >100 >100

Key Insight: While Amicetin is the structural prototype, Streptcytosine A and Plicacetin exhibit

superior potency against M. avium complex (MAC), likely due to improved cellular uptake
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despite lower intrinsic ribosomal affinity (in the case of Plicacetin).

Experimental Protocols (Self-Validating Systems)
Protocol A: Comparative In Vitro Translation Inhibition
This assay quantifies the direct inhibition of the ribosome, bypassing cell permeability issues.

Reagents:

E. coli S30 Extract (Prokaryotic system).

Rabbit Reticulocyte Lysate (Eukaryotic system).

Luciferase mRNA reporter.

Test compounds (Amicetin, Plicacetin, Blasticidin S) dissolved in DMSO.

Workflow:

Preparation: Dilute compounds in serial log steps (0.001

M to 100

M) in a 384-well plate.

Reaction Assembly:

Add 5

L of translation mix (S30 or RRL + Amino Acids + Energy Regeneration System).

Add 1

L of compound.

Initiate with 2

L of Luciferase mRNA.

Incubation: Incubate at 37°C for 60 minutes.
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Readout: Add 10

L Luciferin substrate. Measure luminescence.

Validation:

Positive Control:[3][4][5] Chloramphenicol (Prokaryotic) / Cycloheximide (Eukaryotic).

Negative Control: DMSO only.

Validity Check: Signal-to-noise ratio must be >10.

Protocol B: Ribosomal Footprinting (Chemical Probing)
To map the exact binding site on the 23S rRNA.

Workflow Diagram:

Ribosome Complex
Formation (70S + tRNA)
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Caption: Step-by-step workflow for mapping antibiotic binding sites on rRNA via chemical

protection.

Key Mechanistic Check: Amicetin should protect bases U2506 and U2585 (E. coli numbering)

in the 23S rRNA, similar to Blasticidin S, but with distinct footprint boundaries due to the PABA

tail.

Structure-Activity Relationship (SAR) Summary
Terminal Amino Acid (

-methylserine):

Essential for High Affinity: Removal (yielding Plicacetin) drops ribosomal binding affinity

significantly.
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Essential for Selectivity: The bulky nature of this group clashes with eukaryotic ribosomal

proteins.

Cytosine Moiety:

Acts as a mimetic of the C75 nucleotide of the tRNA CCA-end.

Modifications here generally abolish activity.

Glycosidic Bond:

The

-(1$\to$4) linkage is stable but susceptible to specific enzymatic degradation.

Bamicetin analogs suggest that modifying the sugar hydroxyls can tune solubility without

destroying the pharmacophore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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